

# SHP836: A Technical Guide for Cancer Research Applications

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## Compound of Interest

Compound Name: SHP836

Cat. No.: B610829

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## Introduction

**SHP836** is an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 plays a significant role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers. The inhibition of SHP2 represents a promising therapeutic strategy for cancers dependent on this pathway. **SHP836**, an early-generation SHP2 inhibitor, serves as a valuable research tool for understanding the biological consequences of SHP2 inhibition and for the development of more potent and selective therapeutic agents. This document provides a comprehensive technical overview of **SHP836**, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cancer research.

## Core Data Summary

The following tables summarize the key quantitative parameters associated with **SHP836**, providing a clear reference for its biochemical and cellular activity.

Parameter	Value	Assay Conditions	Reference
IC50 (Full-Length SHP2)	12 $\mu$ M	Biochemical assay with full-length SHP2 protein.	[1]
IC50 (SHP2 PTP domain)	>100 $\mu$ M	Biochemical assay with the isolated phosphatase (PTP) domain of SHP2.	
Cellular Potency	Less potent than SHP099	Comparative cellular thermal shift assays (CETSA) and enzymatic assays.	
Binding Site	Allosteric "tunnel-like" region	X-ray crystallography has shown that SHP836 binds to a tunnel-like region formed by the C-SH2, N-SH2, and PTP domains.	

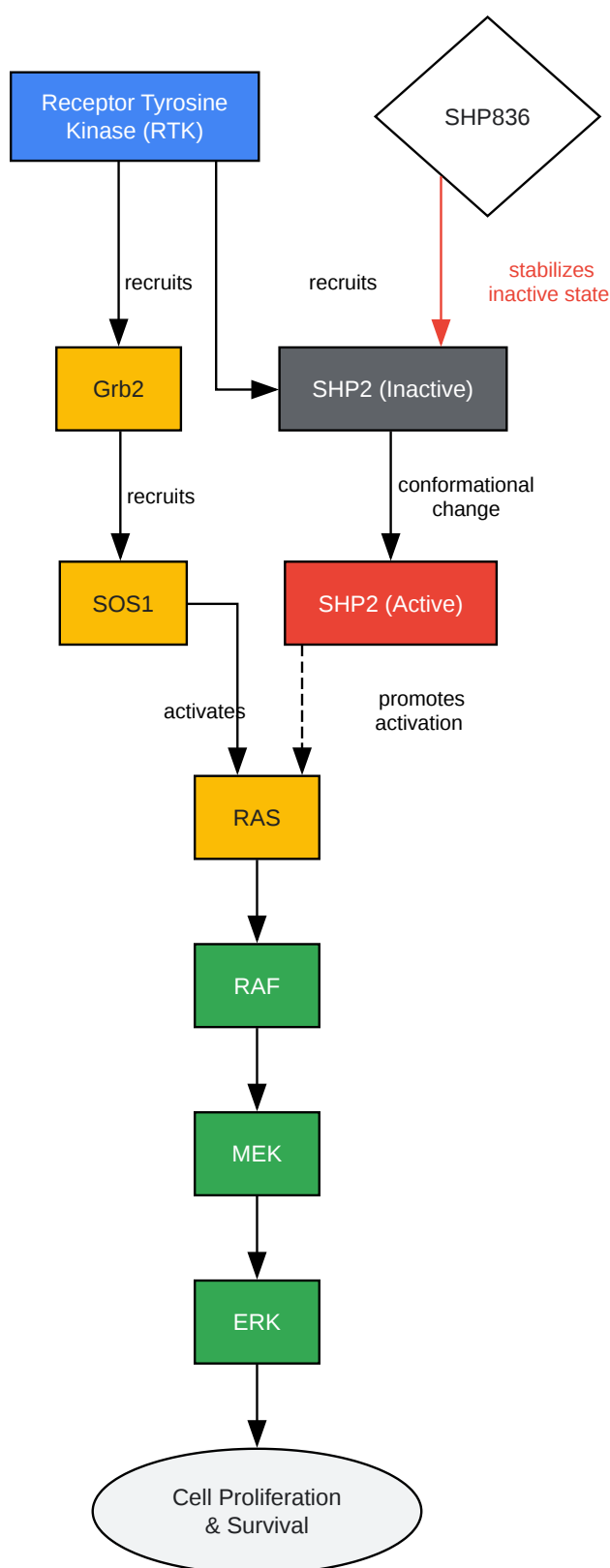
Table 1: Biochemical and Cellular Activity of **SHP836**

Parameter	Formulation	Concentration	Notes
In Vivo Formulation 1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 6.25 mg/mL	A clear solution is yielded with this protocol.
In Vivo Formulation 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 6.25 mg/mL	This formulation also results in a clear solution.
In Vivo Formulation 3	10% DMSO, 90% Corn oil	≥ 6.25 mg/mL	Caution is advised for dosing periods exceeding half a month with this formulation.

Table 2: In Vivo Formulations for **SHP836**

## Mechanism of Action

**SHP836** is an allosteric inhibitor that targets a "tunnel-like" pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.<sup>[2]</sup> By binding to this site, **SHP836** stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the active site of the PTP domain. This prevents the catalytic domain from accessing its substrates, thereby inhibiting its phosphatase activity. This allosteric mechanism provides a high degree of selectivity over other phosphatases.



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Caption: SHP2 signaling pathway and the mechanism of **SHP836** inhibition.

## Experimental Protocols

### SHP2 Enzymatic Assay

This protocol is designed to determine the in vitro inhibitory activity of **SHP836** against full-length SHP2.

Materials:

- Recombinant full-length human SHP2 protein
- DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
- Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.
- **SHP836** (dissolved in DMSO)
- 384-well black plates
- Plate reader with fluorescence detection capabilities (Excitation: 355 nm, Emission: 460 nm)

Procedure:

- Prepare a serial dilution of **SHP836** in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
- Add SHP2 protein to the wells of the 384-well plate containing the diluted **SHP836** or DMSO (vehicle control).
- Incubate the plate at room temperature for 30 minutes to allow for compound binding.
- Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
- Immediately measure the fluorescence intensity at regular intervals for 15-30 minutes using a plate reader.

- Calculate the reaction velocity (rate of fluorescence increase) for each concentration of **SHP836**.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the **SHP836** concentration and fitting the data to a four-parameter logistic equation.

## Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the target engagement of **SHP836** with SHP2 in a cellular context.

Materials:

- KYSE-520 (or other suitable cancer cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **SHP836** (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Western blot reagents and equipment
- Anti-SHP2 antibody
- Anti-GAPDH or  $\beta$ -actin antibody (loading control)

Procedure:

- Culture KYSE-520 cells to ~80% confluency.
- Treat the cells with **SHP836** at the desired concentration (e.g., 50  $\mu$ M) or DMSO (vehicle control) for 1-2 hours in complete medium.
- Harvest the cells, wash with PBS, and resuspend in PBS.
- Aliquot the cell suspension into PCR tubes.

- Heat the aliquots at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Collect the supernatants and determine the protein concentration.
- Analyze the soluble protein fractions by Western blotting using an anti-SHP2 antibody. Use GAPDH or  $\beta$ -actin as a loading control.
- The binding of **SHP836** to SHP2 is expected to increase the thermal stability of the protein, resulting in more soluble SHP2 at higher temperatures compared to the vehicle-treated control.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

## In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **SHP836** in a subcutaneous xenograft model.

Materials:

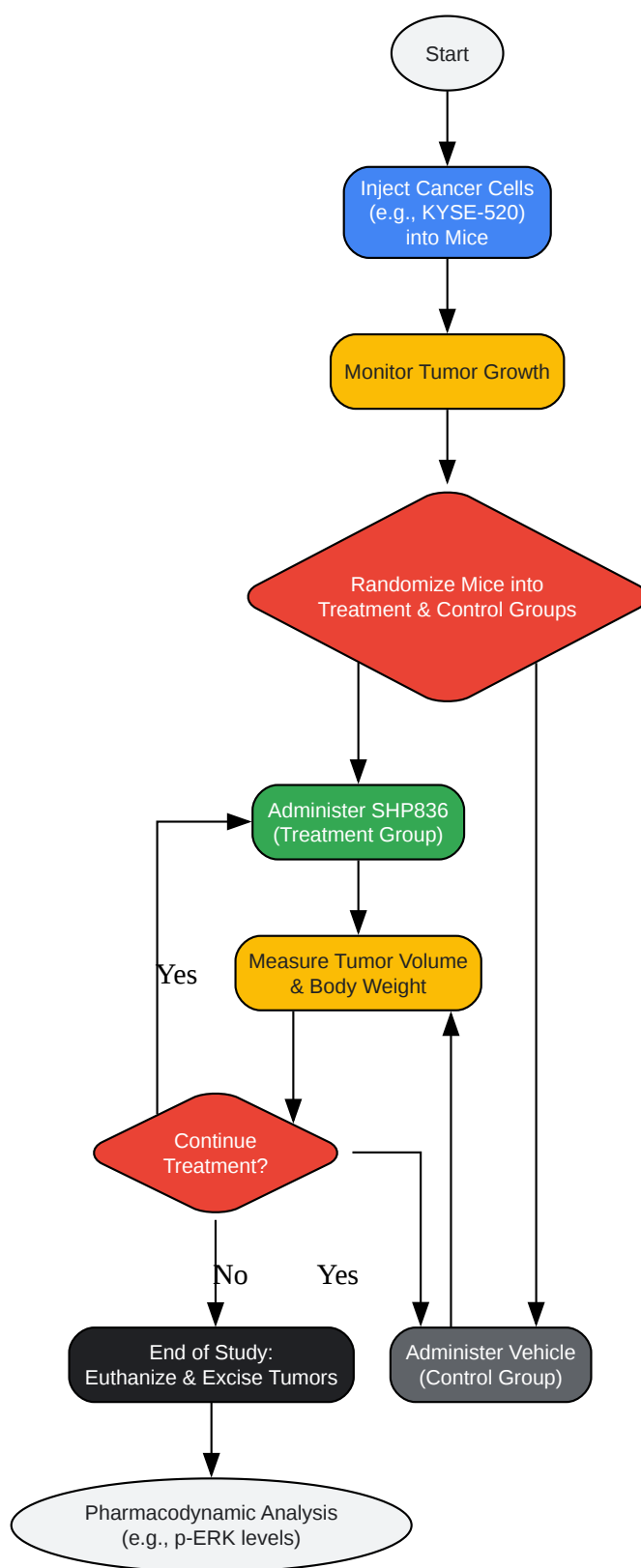
- Immunocompromised mice (e.g., nude or NSG mice)
- KYSE-520 cancer cells
- Matrigel (optional)
- **SHP836** formulation for in vivo use (see Table 2)

- Calipers for tumor measurement
- Animal handling and surgical equipment

Procedure:

- Subcutaneously inject a suspension of KYSE-520 cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice regularly for tumor growth.
- When tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer **SHP836** orally (or via the appropriate route for the chosen formulation) to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle.
- Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume =  $0.5 \times \text{Length} \times \text{Width}^2$ ).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK levels).





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Caption: Experimental workflow for an in vivo xenograft study.

## Conclusion

**SHP836**, as an early allosteric inhibitor of SHP2, remains a valuable tool for cancer research. Its well-characterized mechanism of action and the availability of foundational data make it suitable for a variety of in vitro and in vivo studies aimed at elucidating the role of SHP2 in cancer biology and for the preliminary assessment of SHP2 inhibition as a therapeutic strategy. The protocols provided in this guide offer a starting point for researchers to incorporate **SHP836** into their experimental designs.

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## References

- 1. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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